4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione
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Overview
Description
4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione is a complex organic compound with significant applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione typically involves the reaction of 1,4-diaminoanthraquinone-2,3-dicarbonyl imide with appropriate reagents under controlled conditions. One common method includes the use of dimethylformamide and sodium cyanide with aeration .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4,11-Diamino-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone
- 4,11-Diamino-2-(3-methoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone
- 4,11-Diamino-2-butyl-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione
Uniqueness
4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione stands out due to its unique butoxyethyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
30415-45-3 |
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Molecular Formula |
C22H22N4O4 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
4,11-diamino-2-(2-butoxyethyl)-1-iminonaphtho[2,3-f]isoindole-3,5,10-trione |
InChI |
InChI=1S/C22H22N4O4/c1-2-3-9-30-10-8-26-21(25)15-16(22(26)29)18(24)14-13(17(15)23)19(27)11-6-4-5-7-12(11)20(14)28/h4-7,25H,2-3,8-10,23-24H2,1H3 |
InChI Key |
UECNRPKDQBDEFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCN1C(=N)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
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